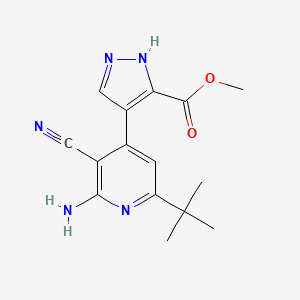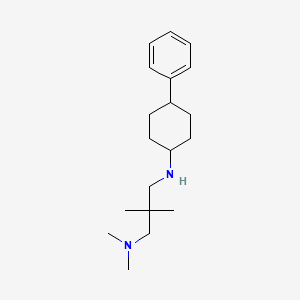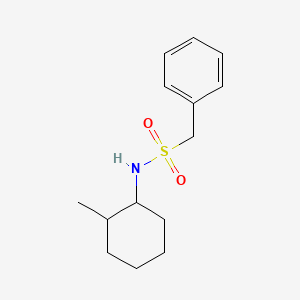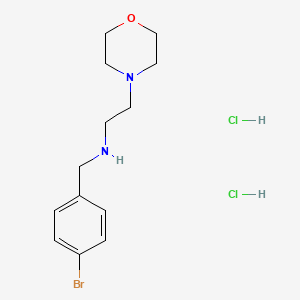
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers.
Mécanisme D'action
PD153035 is a reversible inhibitor of the N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing phosphorylation and activation of downstream signaling pathways. This leads to inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
PD153035 has been shown to have a range of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PD153035 also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 is a potent and selective inhibitor of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride tyrosine kinase activity. It has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for various cancers. However, PD153035 has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
There are many future directions for research on PD153035. One area of interest is the development of new analogs with improved pharmacokinetic properties and potency. Another area of research is the identification of biomarkers that can predict response to N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies. In addition, there is ongoing research on the use of PD153035 in combination with other therapies, such as radiation and chemotherapy, to improve treatment outcomes for cancer patients. Finally, there is interest in exploring the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
PD153035 can be synthesized through a multi-step process starting with the reaction of 4-chloropyridine with diethyl malonate to form 4-(diethylamino)-2-pyridone. This intermediate is then reacted with 2,4-dichloroquinazoline to form PD153035. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
PD153035 has been extensively studied for its potential use as a therapeutic agent for various cancers, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. PD153035 has been used in preclinical studies to investigate the role of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride in cancer progression and to evaluate the efficacy of N~4~,N~4~-diethyl-N~2~-4-pyridinyl-2,4-quinazolinediamine hydrochloride-targeted therapies.
Propriétés
IUPAC Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5.ClH/c1-3-22(4-2)16-14-7-5-6-8-15(14)20-17(21-16)19-13-9-11-18-12-10-13;/h5-12H,3-4H2,1-2H3,(H,18,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFOVFCLKPIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)NC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-diethyl-2-N-pyridin-4-ylquinazoline-2,4-diamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-5-imino-6-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300389.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5300395.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)



![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)

![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)